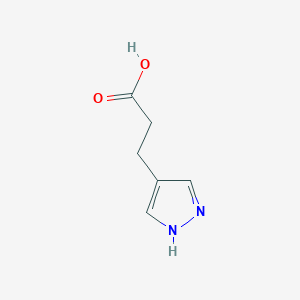

3-(1H-Pyrazol-4-yl)propanoic acid

Description

Historical Perspectives and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org This was shortly followed by the first synthesis of the pyrazole ring by Edward Buchner in 1889. mdpi.comglobalresearchonline.net One of the classical methods for synthesizing pyrazoles was developed by Hans von Pechmann in 1898, which involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

Early methods, such as the Knorr synthesis, involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to produce substituted pyrazoles. mdpi.comnih.gov Over the decades, the synthesis of pyrazole derivatives has been a subject of extensive study, leading to a vast array of synthetic methodologies. mdpi.com These heterocyclic compounds have garnered significant interest due to their diverse chemical reactivity and a wide spectrum of biological activities. globalresearchonline.netresearchgate.net

The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further stimulating research into this class of compounds. wikipedia.org The continuous exploration of pyrazole chemistry is driven by the remarkable properties exhibited by its numerous derivatives, which have found applications as antitumor, anti-inflammatory, antimicrobial, and antifungal agents, among others. mdpi.comglobalresearchonline.net

Significance of Pyrazole-Propanoic Acid Hybrid Scaffolds in Modern Chemical Research

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is attributed to its synthetic accessibility, drug-like properties, and its ability to act as a versatile bioisosteric replacement for other functional groups. nih.gov The N-unsubstituted pyrazole ring, for instance, can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological targets. nih.gov Furthermore, pyrazole-containing rings exhibit greater stability against metabolic oxidation compared to related heterocyclic structures like imidazole (B134444) or thiazole. nih.gov

The incorporation of a propanoic acid moiety at the 4-position of the pyrazole ring introduces a flexible carboxylic acid functional group. This addition can significantly influence the molecule's physicochemical properties, such as solubility and polarity, and provides an additional site for interaction with biological receptors. The carboxyl group can participate in hydrogen bonding or ionic interactions, which can be critical for binding to the active sites of enzymes or receptors.

The hybrid scaffold of pyrazole-propanoic acid is being explored for its potential in developing targeted therapies. For example, research into derivatives of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid has highlighted their potential as anti-inflammatory agents. neuroquantology.comresearchgate.netlookchem.com The synthesis of such compounds often involves the reduction of an acrylic acid precursor, demonstrating the chemical tractability of this scaffold. researchgate.netlookchem.com

Overview of Current Research Trajectories for 3-(1H-Pyrazol-4-yl)propanoic acid and its Derivatives

Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards the synthesis of novel analogues and the evaluation of their biological activities.

One major area of investigation is the development of anti-inflammatory agents. A study detailed the synthesis of five derivatives of 3-(1,3-substituted diphenyl-1H-pyrazole-4-yl)propanoic acids and reported their anti-inflammatory activity. neuroquantology.com Another research effort compared different methods for the reduction of pyrazole-1H-4-yl-acrylic acids to yield 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids, highlighting an economical and effective diimide reduction method. researchgate.netlookchem.com

In the realm of structural chemistry, the regiospecific synthesis of compounds like 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid has been a subject of study. The unambiguous determination of the structure of such regioisomers often requires advanced techniques like single-crystal X-ray analysis, which also provides insights into intermolecular interactions such as hydrogen bonding. nih.gov

Furthermore, the broader pyrazole scaffold is a key component in the design of inhibitors for various enzymes, including protein kinases. nih.gov Derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been synthesized and evaluated as potent multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases, which are implicated in cancer. nih.gov Research has also been conducted on the antifungal activities of 3-(difluoromethyl)-pyrazole-4-carboxylic acid derivatives and the antibacterial properties of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. researchgate.netmdpi.com These studies underscore the vast therapeutic potential of pyrazole-based compounds and provide a strong rationale for the continued investigation of this compound and its derivatives.

Interactive Data Tables

Table 1: Selected Synthesized Derivatives of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid This table outlines some of the derivatives of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid that have been synthesized and studied for their anti-inflammatory properties.

| Compound ID | Substituents | Reported Activity | Reference |

| 4a | Unspecified | Significant anti-inflammatory activity | neuroquantology.com |

| 4b | Unspecified | Moderate anti-inflammatory activity | neuroquantology.com |

| 4d | Unspecified | Significant anti-inflammatory activity | neuroquantology.com |

| 4e | Unspecified | Moderate anti-inflammatory activity | neuroquantology.com |

Table 2: Research on Pyrazole-Containing Kinase Inhibitors This table provides an example of a pyrazole derivative investigated for its kinase inhibitory activity.

| Compound ID | Target Kinases | IC50 Values | Reference |

| 10e | JAK2, JAK3, Aurora A, Aurora B | 0.166 µM, 0.057 µM, 0.939 µM, 0.583 µM | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFXFEFEHOILIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625525 | |

| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174309-53-5 | |

| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1h Pyrazol 4 Yl Propanoic Acid and Its Analogues

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a foundational step in the synthesis of the target compound. Various methods have been developed to achieve this, with cyclocondensation reactions and the Vilsmeier-Haack reaction being particularly prominent.

Cyclocondensation Reactions for Pyrazole Core Formation

Cyclocondensation reactions are a classic and widely employed method for constructing the pyrazole nucleus. nih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov The versatility of this method allows for the synthesis of a diverse array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine precursors. mdpi.comnih.gov

One common strategy is the condensation of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.com For instance, the reaction of α,β-ethylenic ketones with arylhydrazines can lead to the formation of pyrazolines, which are then oxidized to yield the corresponding pyrazoles. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents. beilstein-journals.org For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce a high degree of regioselectivity in favor of one isomer when conducted in N,N-dimethylacetamide with an acid catalyst. nih.gov

Multicomponent reactions (MCRs) offer an efficient alternative for pyrazole synthesis by generating the 1,3-dicarbonyl intermediate in situ. beilstein-journals.org This one-pot approach enhances synthetic efficiency and allows for greater structural diversity in the final products. beilstein-journals.org

| Starting Materials | Reaction Type | Key Features |

| 1,3-Dicarbonyl compounds and hydrazines | Knorr pyrazole synthesis | Classic and versatile method. beilstein-journals.org |

| α,β-Unsaturated ketones and hydrazines | Cyclocondensation/Oxidation | Forms pyrazoline intermediate. nih.gov |

| Hydrazones of keto compounds | Cyclization | Can be promoted by reagents like OPC-VH under microwave conditions. bohrium.com |

| Arylhydrazine and in situ generated carbonyl derivatives | Cyclocondensation | One-pot synthesis of substituted pyrazoles. nih.gov |

Vilsmeier-Haack Reaction in Pyrazole-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes. bohrium.commdpi.comrsc.org These carbaldehydes are crucial intermediates that can be further elaborated to introduce the desired propanoic acid side chain. chemmethod.com The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. bohrium.comchemmethod.com

This method has been successfully used to synthesize a variety of pyrazole-4-carbaldehydes from different pyrazole precursors. mdpi.comarkat-usa.org For instance, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org The reaction conditions can be optimized, including the use of microwave assistance, to improve reaction times and yields. bohrium.com The Vilsmeier-Haack reaction can also lead to other transformations, such as the substitution of a hydroxyl group with a chlorine atom. arkat-usa.org

The resulting pyrazole-4-carbaldehydes serve as versatile building blocks for further synthetic modifications. chemmethod.com

| Precursor | Reagent | Product | Significance |

| Substituted hydrazones | POCl₃/DMF | 3-Aryl substituted pyrazole-4-carbaldehydes | Efficient cyclization and formylation. chemmethod.com |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | Vilsmeier-Haack reagent | 5-Chloro-1H-pyrazole-4-carbaldehydes | Introduction of a formyl group at the 4-position. arkat-usa.org |

| Hydrazones of keto compounds | OPC-VH (Phthaloyl dichloride/DMF) | 4-Formylpyrazoles | Microwave-assisted, high-yielding synthesis. bohrium.com |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Vilsmeier reagent (POCl₃/DMF) | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Dual functionalization in one step. mdpi.com |

Functionalization and Introduction of the Propanoic Acid Moiety

Once the pyrazole core is established, the next critical phase is the introduction and modification of the propanoic acid side chain at the 4-position. This is typically achieved through a series of functionalization reactions.

Carboxylic Acid Functionalization Strategies

Several strategies exist for introducing a carboxylic acid group onto the pyrazole ring. A common approach involves the conversion of a precursor functional group, such as a formyl or acetyl group, into a carboxylic acid. For instance, pyrazole-3-carboxylic acids can be synthesized and subsequently converted to their more reactive acid chlorides. asianpubs.orgresearchgate.net These acid chlorides can then participate in further reactions to build more complex molecules. researchgate.netnih.gov

Another strategy involves a "one-pot" synthesis where (hetero)arenes react with carboxylic acids in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH) to form ketones and β-diketones, which then undergo heterocyclization with hydrazine to yield pyrazoles. rsc.org

Reductive Methods for Unsaturated Pyrazole-Acrylic Acids to Propanoic Acids

A key method for synthesizing 3-(1H-pyrazol-4-yl)propanoic acid involves the reduction of a corresponding β-(4-pyrazole)acrylic acid intermediate. researchgate.netnih.gov This unsaturated precursor is typically prepared via a Knoevenagel condensation between a pyrazole-4-carbaldehyde and malonic acid or its derivatives. researchgate.netresearchgate.net

The Knoevenagel condensation initially forms a pyrazolemethylenemalonic acid, which can then be decarboxylated to the acrylic acid. researchgate.net Subsequent catalytic reduction of the carbon-carbon double bond in the acrylic acid side chain yields the desired this compound. researchgate.netnih.gov This two-step process, starting from the readily available pyrazole-4-carbaldehyde, provides a reliable route to the final product. The pyrazole acrylic acid derivatives themselves can also be valuable intermediates for synthesizing other compounds, such as oxadiazole and amide derivatives. nih.gov

Sonogashira Coupling for Alkyne Introduction and Subsequent Transformations

The Sonogashira coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce an alkyne substituent onto the pyrazole ring, which can then be further transformed into the propanoic acid side chain.

In the context of pyrazole synthesis, a halogenated pyrazole can be coupled with a suitable terminal alkyne. nih.gov For example, trimethylsilylacetylene (B32187) is a convenient reagent for this purpose, and the trimethylsilyl (B98337) group can be subsequently removed. wikipedia.org The resulting pyrazole-alkyne can then undergo hydration and reduction steps to afford the this compound. The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov

Malonic Acid Condensation with Pyrazole-Carbaldehydes

A primary and effective route to this compound involves a two-step sequence starting with the condensation of a pyrazole-4-carbaldehyde with malonic acid. This Knoevenagel-type condensation is followed by the reduction of the resulting α,β-unsaturated acid.

The initial condensation between pyrazole-4-carbaldehydes and malonic acid typically occurs in the presence of a base, such as pyridine, often with a catalytic amount of piperidine, to yield 3-(pyrazol-4-yl)propenoic acids (also known as pyrazolyl-acrylic acids). researchgate.netresearchgate.net Microwave activation has been shown to facilitate this reaction, producing the propenoic acid intermediates in high yields. researchgate.net An alternative, environmentally friendly approach utilizes the amino acid glycine (B1666218) as a catalyst in DMSO at room temperature. researchgate.net The general conditions for this condensation are versatile, though the specific choice of base and solvent can influence reaction times and yields. ias.ac.inias.ac.inrsc.org

The subsequent step involves the reduction of the carbon-carbon double bond in the propenoic acid intermediate. A common method for this transformation is catalytic hydrogenation using palladium on charcoal (Pd/C). researchgate.net Another effective and economical method employs diimide (generated in situ from hydrazine hydrate (B1144303) and an oxidizing agent like CuSO₄ or H₂O₂) for the reduction. researchgate.net While the diimide method might result in slightly lower yields compared to Pd/C hydrogenation, it offers a cost-effective and operationally simple alternative. researchgate.net Reduction can also be achieved using hydrazine hydrate in the presence of Raney nickel. researchgate.net

Table 1: Synthesis of 3-(Pyrazol-4-yl)propanoic Acids via Malonic Acid Condensation This table summarizes the two-step synthesis involving Knoevenagel condensation and subsequent reduction.

| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Key Findings & Citations |

|---|---|---|---|---|

| 1. Condensation | Pyrazole-4-carbaldehyde, Malonic acid | Pyridine, Piperidine | 3-(Pyrazol-4-yl)propenoic acid | Good yields are achieved by heating. researchgate.net |

| Pyrazole-4-carbaldehyde, Malonic acid | Pyridine (microwave) | 3-(Pyrazol-4-yl)propenoic acid | High yields are obtained under microwave activation. researchgate.net | |

| 2. Reduction | 3-(Pyrazol-4-yl)propenoic acid | Hydrazine hydrate, Raney Ni | 3-(Pyrazol-4-yl)propanoic acid | Effective reduction to the saturated carboxylic acid. researchgate.net |

| 3-(1,3-Diphenyl-1H-pyrazol-4-yl) acrylic acid | Pd/C, Ammonium (B1175870) formate | 3-(1,3-Diphenyl-1H-pyrazol-4-yl) propanoic acid | Standard catalytic hydrogenation method. researchgate.net | |

| 3-(1,3-Diphenyl-1H-pyrazol-4-yl) acrylic acid | Hydrazine hydrate, CuSO₄ | 3-(1,3-Diphenyl-1H-pyrazol-4-yl) propanoic acid | Economical diimide reduction method. researchgate.net |

Derivatization of the Carboxylic Acid Group: Esterification and Amide Formation

The carboxylic acid moiety of this compound is a versatile functional handle for further derivatization, primarily through esterification and amide formation. These transformations are crucial for modulating the compound's physicochemical properties and for creating libraries of analogues for various applications.

Esterification: The conversion of the propanoic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). ceon.rsresearchgate.net The reaction rate and yield are influenced by factors such as temperature and the molar ratio of reactants. ceon.rsresearchgate.net For instance, increasing the temperature and the excess of alcohol generally leads to higher conversion rates and yields of the resulting ester. ceon.rs

Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. researchgate.net Alternatively, direct amide formation can be achieved using coupling agents that activate the carboxylic acid in situ. Zirconium(IV) chloride (ZrCl₄) has been reported as a catalyst for the direct amidation of unactivated carboxylic acids and amines. rsc.org Research has also been conducted on the synthesis of amides derived from 3-(3-aryl-4-formylpyrazol-1-yl)propanoic acids, highlighting the importance of this class of derivatives. researchgate.net

Table 2: Derivatization of this compound This table outlines common methods for converting the carboxylic acid group into esters and amides.

| Derivatization | Reactants | Reagents/Catalyst | Product | Key Findings & Citations |

|---|---|---|---|---|

| Esterification | 3-(Pyrazol-4-yl)propanoic acid, Alcohol (e.g., Propanol) | H₂SO₄ | Propyl 3-(Pyrazol-4-yl)propanoate | Reaction parameters like temperature and reactant ratios affect yield. ceon.rsresearchgate.net |

| Amide Formation (via Acyl Chloride) | 3-(Pyrazol-4-yl)propanoic acid, Thionyl chloride; then Amine | - | N-substituted 3-(Pyrazol-4-yl)propanamide | A two-step method involving a reactive intermediate. researchgate.net |

| Amide Formation (Direct) | 3-(Pyrazol-4-yl)propanoic acid, Amine | ZrCl₄ | N-substituted 3-(Pyrazol-4-yl)propanamide | Catalytic method for direct coupling. rsc.org |

Regio- and Stereoselective Synthesis of this compound Derivatives

Achieving regio- and stereocontrol is paramount in the synthesis of substituted pyrazole derivatives, as the biological activity and properties of isomers can vary significantly. For this compound analogues, regioselectivity primarily concerns the placement of substituents on the pyrazole ring, which is often determined during the initial ring-forming reaction.

The classical synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. When an unsymmetrical hydrazine (R-NHNH₂) is used, two regioisomeric pyrazole products can be formed. The regiochemical outcome can be controlled by carefully selecting the starting materials and reaction conditions. nih.govnih.gov For example, the reaction of β-aminoenones with hydrazines can be directed to selectively produce specific isomers. nih.gov The synthesis of certain 3,4-diaryl-1H-pyrazoles has been achieved with high regioselectivity through a 1,3-dipolar cycloaddition, with the observed selectivity confirmed by 2D-NMR techniques and supported by DFT calculations. rsc.org In some cases, the regiochemical assignment of the final product is non-trivial and requires definitive structural analysis, such as single-crystal X-ray diffraction, to be confirmed unambiguously. nih.gov

Stereoselectivity becomes relevant when chiral centers are present in the substituents or when geometric isomers (E/Z) can be formed, for instance, in the propenoic acid intermediates. The Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed as a method for the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles, which can serve as precursors. nih.gov The stereochemical outcome of this reaction can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. nih.gov

Catalytic Systems in Pyrazole-Propanoic Acid Synthesis

Modern organic synthesis relies heavily on catalytic systems to enhance reaction efficiency, selectivity, and scope. The synthesis of this compound and its derivatives benefits significantly from various catalytic approaches, including palladium-catalyzed cross-couplings and Lewis acid catalysis.

Palladium-Catalyzed Reactions, including Cross-Couplings

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the synthesis and functionalization of pyrazole systems.

One key application is in Suzuki-Miyaura cross-coupling reactions. This method is used to introduce aryl or other substituents onto the pyrazole core. For example, 4-bromopyrazoles can undergo palladium-catalyzed benzannulation with alkynes. mdpi.com More directly, pyrazole triflates are effective coupling partners for arylboronic acids in Suzuki reactions, providing a general route to arylated pyrazoles. researchgate.net This strategy has also been applied to the synthesis of complex pyrazole amides, where a Suzuki-Miyaura coupling is used to arylate a bromo-substituted pyrazole-amide scaffold using a Pd(0) catalyst. mdpi.com Similarly, the synthesis of pyrazole-containing androgen receptor antagonists utilizes a Suzuki reaction between a pyrazole-boronic acid pinacol (B44631) ester and an aryl bromide, catalyzed by bis(triphenylphosphine)palladium(II) chloride. google.com

Beyond Suzuki couplings, palladium catalysis is used in other transformations. A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones offers an alternative pathway to construct polysubstituted pyrazoles. dntb.gov.ua Furthermore, palladium-catalyzed carbonylation reactions of acetylenic acids with aryl iodides in the presence of a hydrazine provide a one-pot route to substituted pyrazoles. mdpi.com

Lewis Acid Catalysis and Metal Triflates

Lewis acids are frequently employed to catalyze the formation of the pyrazole ring itself. They function by activating one of the reaction components, facilitating the key bond-forming cyclization and dehydration steps. A variety of Lewis acids have proven effective in pyrazole synthesis. For instance, tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄) can catalyze the reaction between 3-ethoxycyclobutanones and monosubstituted hydrazines to produce pyrazoles with complete regioselectivity at room temperature. nih.govacs.orgacs.org Other reported Lewis acid catalysts for pyrazole synthesis from 1,3-dicarbonyls and hydrazines include lithium perchlorate (B79767) and solid-supported catalysts like Amberlyst-70. mdpi.com

Coordination of a pyrazole to a Lewis acidic metal center increases the acidity of the pyrazole's N-H proton, which can be exploited in subsequent reactions or catalytic cycles. nih.gov Metal triflates, such as copper(II) triflate (Cu(OTf)₂), are also effective catalysts, particularly in the synthesis of 3,5-disubstituted pyrazoles from β-aminoenones. nih.gov

Chan-Lam Coupling for N-Arylation

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming C-N bonds, specifically for the N-arylation of heterocycles like pyrazole. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an N-H containing pyrazole with an arylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and an oxidant, which is often atmospheric oxygen. organic-chemistry.orgasianpubs.org

This methodology provides a direct and operationally simple route to N-aryl pyrazole derivatives, which are important subclasses of pyrazole-containing compounds. The reaction conditions are generally mild, often proceeding at room temperature and open to the air. wikipedia.orgasianpubs.org An efficient protocol for the N-arylation of various pyrazoles has been developed using a Cu(OAc)₂/triethylamine (TEA) catalytic system without the need for specialized ligands. asianpubs.org The Chan-Lam coupling is a valuable tool for expanding the chemical diversity of pyrazole libraries by introducing a wide range of aryl and heteroaryl groups at the nitrogen atom. researchgate.netresearchgate.net

Table 3: Catalytic Systems in the Synthesis of Pyrazole-Propanoic Acid Derivatives This table highlights key catalytic methods used in the synthesis and functionalization of the pyrazole core.

| Catalytic System | Reaction Type | Catalyst/Reagents | Substrates | Purpose | Citations |

|---|---|---|---|---|---|

| Palladium Catalysis | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Iodochromones, Arylboronic acids | Synthesis of diarylpyrazoles (precursors). | nih.gov |

| Suzuki-Miyaura Coupling | PdCl₂(dppf), Base | Pyrazole triflates, Arylboronic acids | Arylation of the pyrazole ring. | researchgate.net | |

| Lewis Acid Catalysis | Pyrazole Ring Formation | SnCl₄, BF₃·OEt₂, or TiCl₄ | 3-Ethoxycyclobutanones, Hydrazines | Regioselective synthesis of pyrazole core. | nih.govacs.orgacs.org |

| Pyrazole Ring Formation | Copper(II) triflate | β-Aminoenones, Hydrazines | Synthesis of 3,5-disubstituted pyrazoles. | nih.gov | |

| Chan-Lam Coupling | N-Arylation | Cu(OAc)₂, TEA, Air (O₂) | Pyrazole, Arylboronic acid | Direct introduction of aryl groups onto pyrazole nitrogen. | asianpubs.orgresearchgate.netresearchgate.net |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives from simple precursors in a single reaction vessel. mdpi.comnih.gov This approach minimizes waste, saves time, and reduces the need for purification of intermediates. The core of most pyrazole syntheses, including MCRs, is the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative, a method famously known as the Knorr pyrazole synthesis. beilstein-journals.org

Multicomponent strategies often involve the in situ generation of the necessary 1,3-dicarbonyl or α,β-unsaturated carbonyl intermediates. beilstein-journals.org For instance, a three-component reaction can be designed where a β-ketoester, an aldehyde, and a hydrazine react sequentially to form a highly substituted pyrazole. beilstein-journals.org Animesh Pramanik and colleagues developed a p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot, three-component synthesis of multifunctionalized pyrazole derivatives by reacting cyclic β-diketones, arylglyoxals, and arylhydrazones. chemistryviews.org This method demonstrates high atom economy and tolerates a wide range of functional groups. chemistryviews.org

Another powerful approach involves cascade reactions. For example, a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones has been reported to produce 4-(pyrazol-4-yl) butanoic acid derivatives, close structural analogues of the target compound. rsc.org This method utilizes an inexpensive and green copper(II) catalyst under aerobic conditions. rsc.org

The synthesis of pyrazoles can also be integrated with other powerful reactions, such as the Sonogashira coupling, in a multicomponent sequence to build molecular complexity. beilstein-journals.org While direct one-pot synthesis of this compound is not extensively detailed, the synthesis of its precursor, 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid, is achieved through the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malonic acid. researchgate.netlookchem.com The subsequent reduction of the acrylic acid to the desired propanoic acid can be performed, which could potentially be integrated into a one-pot sequence. researchgate.net

Below is a table summarizing various multicomponent strategies for the synthesis of pyrazole derivatives.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features | Reference |

| Three-Component | Cyclic β-diketones, Arylglyoxals, Arylhydrazones | p-TsOH, DMF, 70 °C | Multifunctionalized pyrazoles | Atom-economic, broad substrate scope, high yields | chemistryviews.org |

| Four-Component | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | High yields, use of a biocatalyst | mdpi.com |

| Three-Component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Pyrazole-4-carboxylates | Mild and efficient catalyst | beilstein-journals.org |

| Cascade Reaction | Hydrazones, Exocyclic dienones | Cu(II), Aerobic conditions | Pyrazolyl butanoic/pentanoic acids | Green catalyst, novel cascade process | rsc.org |

| One-Pot | Phenyl hydrazine, Malononitrile, Aldehydes | Molecular iodine, Water | Highly functionalized pyrazoles | Catalyst-free, simple operation, no by-products | rsc.org |

Green Chemistry Principles and Sustainable Synthesis of Pyrazole-Propanoic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazole-propanoic acids, to minimize environmental impact. nih.gov This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com

A major focus of green synthesis is the replacement of volatile organic compounds (VOCs) with greener solvents like water or ethanol. nih.gov Water is particularly advantageous due to its low cost, non-flammability, and environmental benignity. Several MCRs for pyrazole synthesis have been successfully performed in aqueous media. mdpi.comrsc.org For instance, an efficient one-pot synthesis of highly functionalized pyrazoles using molecular iodine as a catalyst proceeds smoothly in water, avoiding the need for chromatographic purification. rsc.org

The development of heterogeneous and reusable catalysts is another cornerstone of sustainable synthesis. Polystyrene-supported p-toluenesulfonic acid has been used as a recyclable catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in water. researchgate.net Nanoparticle catalysts, such as those based on copper iodide (CuI), zinc sulfide (B99878) (ZnS), or manganese-zirconia (Mn/ZrO₂), have also been employed to facilitate pyrazole synthesis under green conditions. nih.govmdpi.com These catalysts often exhibit high efficiency, can be easily separated from the reaction mixture, and reused for multiple cycles. mdpi.com

Energy efficiency is addressed by employing alternative energy sources like microwave irradiation and ultrasound. nih.gov These techniques can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives via a four-component reaction was achieved in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov Similarly, ultrasound irradiation has been used in conjunction with Mn/ZrO₂ catalyst to produce pyrano[2,3-c]pyrazoles in 10 minutes with yields up to 98%. nih.govmdpi.com

A study on the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids highlighted the use of diimide reduction as an economical and operationally simple alternative to expensive and hazardous catalytic hydrogenation methods using palladium-charcoal. researchgate.netlookchem.com This shift towards safer and more economical reagents aligns well with green chemistry principles.

The following table summarizes green and sustainable approaches for the synthesis of pyrazole derivatives.

| Green Principle | Methodology | Catalyst/Solvent/Energy | Advantages | Reference |

| Alternative Solvents | Four-component reaction | Water | Environmentally benign, high yields, simple workup | mdpi.comnih.gov |

| Reusable Catalysts | One-pot synthesis of dihydropyrano[2,3-c]pyrazoles | Polystyrene-supported p-toluenesulfonic acid / Water | Catalyst is recyclable, excellent yields, mild conditions | researchgate.net |

| Reusable Catalysts | Multicomponent synthesis of pyrano[2,3-c]-pyrazoles | Mn/ZrO₂ Nanoparticles | High efficiency, reusability for up to six cycles | mdpi.com |

| Energy Efficiency | Four-component condensation | Microwave Irradiation / SnCl₂ | Reduced reaction time (25 min vs 1.4 h), improved yield | nih.gov |

| Energy Efficiency | Multicomponent synthesis of pyrano[2,3-c]-pyrazoles | Ultrasound Irradiation / Mn/ZrO₂ | Drastically reduced reaction time (10 min vs 1 h), excellent yields | nih.govmdpi.com |

| Safer Reagents | Reduction of pyrazolyl acrylic acid | Diimide (from Hydrazine hydrate/H₂O₂) | Economical, avoids expensive/hazardous metal catalysts | researchgate.netlookchem.com |

Mechanistic Investigations of Reactions Involving 3 1h Pyrazol 4 Yl Propanoic Acid and Its Analogues

Reaction Kinetics and Thermodynamic Analysis

The kinetics and thermodynamics of reactions involving pyrazole (B372694) derivatives are influenced by various factors, including the nature of the substituents and the reaction conditions. For instance, in the synthesis of 2-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones, the use of microwave heating significantly shortens the reaction time from 3 hours to 2–3 minutes and improves the reaction yield from 55–62% to 69–82% compared to conventional heating methods. nih.gov This indicates a significant lowering of the activation energy barrier under microwave irradiation.

Thermodynamic considerations also play a key role in determining the stability of different tautomeric forms of pyrazole derivatives. For 3,5-disubstituted pyrazoles, density functional theory (DFT) calculations have shown that the electronic contributions of the substituents and steric factors influence which tautomer is more stable. mdpi.com Generally, the tautomer with the bulkier group at the C3 position is found to be more stable. mdpi.com

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways often involves the identification of key intermediates. In the copper-catalyzed synthesis of 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives, a [3 + 2] annulation/ring-opening cascade reaction is proposed. nih.gov The reaction between a hydrazone and an exocyclic dienone first forms a spiro pyrazoline intermediate. nih.gov This is followed by a nucleophilic ring opening by water to yield the final pyrazolyl alkanoic acid derivatives. nih.gov

In another example, the synthesis of chromone-fused pyrazoles through a tandem O-arylation-oxidative coupling reaction is believed to proceed through a C–H activation mechanism. nih.gov The proposed pathway involves the oxidative addition of an o-haloarylaldehyde to a copper catalyst, followed by complexation with a pyrazolone (B3327878) to form intermediate species that ultimately lead to the fused pyrazole product. nih.gov

Influence of Electronic and Steric Factors on Pyrazole and Propanoic Acid Reactivity

The reactivity of the pyrazole ring is significantly influenced by the electronic properties of its substituents. The pyrazole nucleus is a π-excessive aromatic heterocycle, which makes the C4 position susceptible to electrophilic substitution reactions. nih.govmdpi.com Conversely, the electron-withdrawing nature of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them prone to nucleophilic attack. nih.govmdpi.com

Electron-donating groups on the pyrazole ring increase its nucleophilicity, which can promote competitive iodination reactions. researchgate.net Conversely, electron-withdrawing groups increase the basicity of the pyrazole ring by increasing the acidity of the N-H proton. mdpi.com The amphoteric nature of N-unsubstituted pyrazoles allows them to act as both proton donors and acceptors, influencing their reactivity in acidic or basic media. mdpi.comresearchgate.net In a basic medium, deprotonation leads to a pyrazole anion, enhancing the nucleophilicity of the ring. mdpi.com In an acidic medium, protonation occurs at the pyridine-like nitrogen atom. mdpi.com

Steric factors also play a crucial role. For instance, in 3,5-disubstituted pyrazoles, bulkier groups tend to favor occupation of the C3 position for greater stability. mdpi.com During nucleophilic substitution reactions, steric hindrance can direct the regioselectivity of the reaction. mdpi.com

Oxidative Cyclization Reactions in Pyrazole-Chromone Systems

Oxidative cyclization is a key reaction in the synthesis of various fused heterocyclic systems, including pyrazole-chromone derivatives. The oxidative cyclization of 2′-hydroxychalcone-type compounds is a known method to produce 2-(pyrazol-4-yl)chromones. nih.gov This transformation can be achieved using reagents like a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂). nih.gov

A tandem O-arylation-oxidative coupling reaction has also been utilized to synthesize chromone-fused pyrazoles from 2-pyrazolin-5-ones and o-halo-arylaldehydes. nih.gov This reaction is catalyzed by a copper(I) iodide (CuI)/1,10-phenanthroline system under aerobic conditions. nih.gov The proposed mechanism involves C-H activation as a key step. nih.gov

The following table summarizes the reaction conditions and yields for the synthesis of pyrazole-chromone systems via oxidative cyclization.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| l-(2-hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | DMSO/I₂ | Conventional heating (3 h) | 2-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones | 55-62 | nih.gov |

| l-(2-hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | DMSO/I₂ | Microwave heating (2-3 min) | 2-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones | 69-82 | nih.gov |

| 2-Pyrazolin-5-ones and o-halo-arylaldehydes | CuI/1,10-phenanthroline/K₂CO₃ | DMSO, aerobic | Chromone-fused pyrazoles | Not specified | nih.gov |

Nucleophilic Substitution Reactions in Pyrazole Derivatives

Nucleophilic substitution reactions are fundamental to the functionalization of the pyrazole ring. As previously mentioned, the C3 and C5 positions of the pyrazole ring are susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govmdpi.com

The reactivity of pyrazole derivatives in nucleophilic substitution reactions can be modulated by the substituents present on the ring. For example, the presence of activating groups can facilitate substitution. The regioselectivity of these reactions is often influenced by both electronic and steric factors. mdpi.com

In the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles, the nucleophilicity of the endocyclic and exocyclic nitrogen atoms is a key factor. mdpi.com Electron-donating groups on the pyrazole ring can enhance the reactivity of the ring nitrogen, while steric hindrance may favor attack at the exocyclic amine. mdpi.com The reaction medium also plays a critical role; a basic environment enhances the nucleophilicity of the ring by forming the pyrazole anion, while an acidic medium can protonate the ring nitrogen, favoring reaction at the exocyclic amine. mdpi.com

Structural Elucidation and Advanced Characterization of 3 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are indispensable for the initial characterization and structural confirmation of newly synthesized pyrazole (B372694) derivatives. These methods offer detailed insights into the electronic and vibrational states of molecules, allowing for the identification of functional groups and the mapping of atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Deuterated Analogues)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including 3-(1H-pyrazol-4-yl)propanoic acid and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, connectivity, and dynamics.

¹H and ¹³C NMR: The ¹H NMR spectrum of a this compound derivative would typically exhibit characteristic signals for the pyrazole ring protons, the propanoic acid chain protons, and any substituents. For instance, the protons on the pyrazole ring often appear as distinct signals, and their coupling patterns can help determine their relative positions. nih.gov The methylene (B1212753) protons of the propanoic acid chain would likely appear as multiplets due to coupling with each other. The carboxylic acid proton is often observed as a broad singlet.

Similarly, the ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net The chemical shifts of the pyrazole ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid chain are all diagnostic. mdpi.com The use of deuterated solvents is standard practice in NMR to avoid overwhelming signals from the solvent itself. researchgate.net

2D NMR Techniques: To further unravel complex structures and confirm assignments, various 2D NMR experiments are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals long-range couplings between protons and carbons, helping to piece together the molecular skeleton and confirm the substitution pattern on the pyrazole ring. researchgate.netnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry. researchgate.net

Deuterated Analogues: The use of deuterated analogues, where specific protons are replaced with deuterium (B1214612), can be a powerful tool in simplifying complex ¹H NMR spectra and aiding in signal assignment. researchgate.net Deuterium exchange of the N-H proton of the pyrazole ring and the O-H proton of the carboxylic acid can be readily achieved with D₂O, leading to the disappearance of their corresponding signals in the ¹H NMR spectrum. This helps to unambiguously identify these labile protons.

Interactive Data Table: Representative NMR Data for Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations |

| This compound | Pyrazole H-3, H-5 (singlets or doublets), Propanoic acid CH₂ (multiplets), COOH (broad singlet) | Pyrazole C-3, C-4, C-5, Carbonyl C=O, Propanoic acid CH₂ | HMBC: Correlation between pyrazole protons and propanoic acid carbons. |

| Derivatives | Aromatic protons (multiplets), Substituent-specific signals | Aromatic carbons, Substituent-specific signals | NOESY: Through-space correlations for stereochemical analysis. |

Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific substituents on the pyrazole ring and propanoic acid chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. nih.gov For this compound and its derivatives, the IR spectrum provides clear evidence for the presence of the carboxylic acid and the pyrazole ring.

The most prominent and characteristic absorption for the carboxylic acid is the broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. lumenlearning.comdocbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. Another key absorption is the sharp and intense C=O stretching vibration of the carbonyl group, which is usually observed between 1760 and 1690 cm⁻¹. lumenlearning.com The C-O stretching vibration of the carboxylic acid can also be seen in the 1320-1210 cm⁻¹ region. lumenlearning.com

The pyrazole ring also gives rise to characteristic absorptions. The N-H stretching vibration of the pyrazole ring typically appears in the range of 3500-3100 cm⁻¹. C-H stretching vibrations from the pyrazole ring and any aromatic substituents are generally observed between 3100 and 3000 cm⁻¹. lumenlearning.com The in-ring C=C and C=N stretching vibrations of the pyrazole ring contribute to absorptions in the 1600-1400 cm⁻¹ region. lumenlearning.com

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Pyrazole Ring | N-H Stretch | 3500-3100 | Medium |

| Aromatic/Heteroaromatic | C-H Stretch | 3100-3000 | Medium |

| Pyrazole Ring | C=C, C=N Stretch | 1600-1400 | Medium to Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern can be complex but often reveals characteristic losses. For instance, the loss of a water molecule (H₂O) or a carboxyl group (COOH) from the propanoic acid side chain are common fragmentation pathways for carboxylic acids. youtube.com The pyrazole ring itself can also undergo characteristic fragmentation. researchgate.net

HRMS is particularly crucial for confirming the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. This high level of accuracy is essential for unambiguous compound identification.

X-ray Crystallography for Unambiguous Structure Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular architecture.

Single-Crystal X-ray Diffraction for Regio- and Stereoisomer Identification

The synthesis of substituted pyrazoles can sometimes lead to the formation of different regioisomers. Spectroscopic techniques alone may not always be sufficient to definitively distinguish between these isomers. nih.govnih.gov Single-crystal X-ray diffraction analysis provides an unequivocal method to determine the exact connectivity of the atoms and thus identify the correct regioisomer. researchgate.netnih.gov

Furthermore, if the molecule contains chiral centers, X-ray crystallography can determine the absolute stereochemistry of the molecule, which is crucial for understanding its biological activity. nih.gov This is particularly important for derivatives of this compound that may possess stereogenic centers.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state structure. imedpub.comimedpub.com For this compound and its derivatives, hydrogen bonding is a dominant intermolecular interaction. cambridge.orgnih.gov

The carboxylic acid groups typically form strong hydrogen-bonded dimers, with O-H···O interactions. nih.gov The pyrazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, can also participate in a variety of hydrogen bonding motifs, such as N-H···N or N-H···O interactions, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.netnih.gov

In derivatives containing halogen atoms, halogen bonding (a noncovalent interaction involving a halogen atom as an electrophilic species) can also play a significant role in directing the crystal packing. rsc.org The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material and for crystal engineering efforts. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface colored according to different properties, such as the normalized contact distance (dnorm), and two-dimensional "fingerprint plots" that summarize the types and relative contributions of intermolecular interactions.

For pyrazole derivatives, Hirshfeld surface analysis reveals the significance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. researchgate.netnih.gov Although specific studies on this compound are not prevalent, analysis of structurally similar pyrazole compounds provides valuable insights into the expected interactions.

The key interactions observed in the crystal structures of pyrazole derivatives include:

Hydrogen Bonds: Strong N-H···N and N-H···O hydrogen bonds are common, often forming dimers or extended chains that define the primary supramolecular architecture. nih.gov The presence of the carboxylic acid group in this compound would lead to strong O-H···N or O-H···O hydrogen bonds.

C-H···π Interactions: Interactions between carbon-hydrogen bonds and the pyrazole ring's π-system are also frequently observed. researchgate.net

van der Waals Forces: A significant portion of the intermolecular contacts are weaker van der Waals forces, particularly H···H interactions. nih.gov

The quantitative contributions of these interactions can be derived from the 2D fingerprint plots. For instance, in a study of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, H···H contacts accounted for 66.9% of the Hirshfeld surface area, while C···H/H···C and N···H/H···N contacts contributed 12.4% and 7.8%, respectively. nih.gov These plots are characterized by spikes, where the sharpness and position indicate the nature and closeness of the atomic contacts.

Table 1: Representative Intermolecular Contacts in Pyrazole Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H | 50-70% | Represents the most frequent, though weakest, van der Waals contacts. nih.govnih.gov |

| C···H/H···C | 10-15% | Indicates the presence of C-H···π interactions, which are crucial for crystal packing. nih.gov |

| N···H/H···N | 5-10% | Corresponds to hydrogen bonding involving the pyrazole nitrogen atoms. nih.gov |

| O···H/H···O | Variable | Significant in derivatives with carboxyl or hydroxyl groups, indicating strong hydrogen bonds. nih.gov |

| C···C | ~6% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

This detailed analysis of intermolecular forces is critical for understanding the solid-state properties of this compound, such as its melting point, solubility, and polymorphism.

Chromatographic and Other Advanced Analytical Methods for Purity and Isomeric Characterization

Ensuring the purity and correct isomeric form of this compound is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary tool for assessing the purity of pyrazole derivatives. ijcpa.in A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the pyrazole chromophore absorbs strongly, such as around 206 nm. ijcpa.in Method validation, including linearity, precision, and accuracy, is crucial for quantitative analysis. ijcpa.in

For more complex samples or for trace impurity analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers higher resolution and sensitivity. bioanalysisjournal.com Liquid chromatography-high-resolution mass spectrometry (LC-HR/ESI-MS) is particularly powerful for confirming the identity of the main compound and for identifying unknown impurities by providing accurate mass measurements. bg.ac.rs

Table 2: Example of a Validated RP-HPLC Method for a Pyrazoline Derivative

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV at 206 nm ijcpa.in |

| Linearity Range | 50 - 150 µg/mL ijcpa.in |

| Correlation Coefficient (r²) | > 0.999 ijcpa.in |

Advanced Analytical Methods for Isomeric Characterization:

The synthesis of this compound can potentially lead to the formation of regioisomers, such as 3-(1H-Pyrazol-3-yl)propanoic acid. Distinguishing between these isomers is a significant analytical challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. bg.ac.rsnih.gov The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring are highly sensitive to the substitution pattern. Advanced 2D NMR techniques, such as NOESY, can be used to establish through-space proximities, which can help in assigning the correct isomeric structure. bg.ac.rs For example, a NOESY experiment can show a correlation between the pyrazole NH proton and protons on the substituent, confirming their relative positions. bg.ac.rs

Mass Spectrometry (MS): While standard mass spectrometry can confirm the molecular weight, it may not easily differentiate between isomers. Tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that are characteristic of a specific isomer.

Single-Crystal X-ray Diffraction: For regioisomeric pyrazole derivatives, single-crystal X-ray analysis is often the only technique that can provide an unambiguous structure determination. nih.gov This method maps the precise positions of all atoms in the crystal, definitively establishing the connectivity and isomeric form of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretching bands) and the pyrazole N-H group. bg.ac.rs Aggregation through hydrogen bonding can be suggested by broad bands in the 3100–3250 cm⁻¹ region. bg.ac.rs

Table 3: Summary of Analytical Methods for Characterization

| Technique | Application | Information Provided |

| RP-HPLC | Purity Assessment | Quantitative measurement of the main component and impurities. ijcpa.in |

| LC-MS | Identification & Purity | Confirms molecular weight and provides structural information on impurities. bg.ac.rs |

| ¹H & ¹³C NMR | Structural Elucidation | Determines the chemical environment of protons and carbons, key for isomer differentiation. bg.ac.rsnih.gov |

| 2D NMR (e.g., NOESY) | Isomeric Characterization | Establishes spatial relationships between atoms to confirm regiochemistry. bg.ac.rs |

| Single-Crystal X-ray | Definitive Structure | Unambiguous determination of the molecular structure and isomerism. nih.gov |

| IR Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups like -COOH and N-H. bg.ac.rs |

Theoretical and Computational Investigations of 3 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.com These calculations are fundamental to understanding the intrinsic properties of molecules, predicting their reactivity, and interpreting spectroscopic data. aip.orgtandfonline.com

The stability of a molecule is related to its kinetic stability, which can be inferred from the energy gap between its frontier molecular orbitals. researchgate.netirjweb.com A larger energy gap generally implies higher stability. irjweb.com DFT calculations for compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that such molecules can possess high electronic stability and low reactivity, which is a desirable trait for applications in pharmaceuticals and materials. nih.govresearchgate.net These computational approaches provide a theoretical foundation for experimental findings and help rationalize the observed chemical behavior of pyrazole derivatives. nih.gov

Table 1: DFT Calculation Parameters for Pyrazole Derivatives

| Compound Type | Computational Method | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| Pyrazole Derivatives | DFT (B3LYP) | 6-31G, LANL2DZdp | Reaction Pathways | researchgate.net |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | DFT (B3LYP) | 6-311+G(2d,p) | Optimized Geometry | tandfonline.com |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT (B3LYP) | 6-31G(d) | Structural & Electronic Properties | nih.gov |

| Pyrazole-Carboxamides | DFT (B3LYP) | 6-31G | Electronic & Charge Transfer Properties | researchgate.netjcsp.org.pk |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.comyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comtaylorandfrancis.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting tendency. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. researchgate.netirjweb.com For pyrazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netjcsp.org.pkderpharmachemica.com This analysis helps in understanding intramolecular charge transfer processes and predicting the electronic behavior of the molecule. researchgate.netnih.gov For instance, in some fluorescent pyrazole probes, the HOMO is localized on one part of the molecule and the LUMO on another, facilitating intramolecular charge transfer (ICT) upon excitation. nih.gov

Table 2: HOMO-LUMO Energy Values for Representative Pyrazole Derivatives

| Molecule/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Imidiazole Derivative | - | - | 4.4871 | Large gap indicates high stability. | irjweb.com |

| Pyrazole-Carboxamides | -5.99 to -6.41 | -1.52 to -2.01 | 4.41 to 4.57 | Lowered LUMO energy suggests higher stability against oxidation. | researchgate.netjcsp.org.pk |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | - | - | - | Electronic properties studied via HOMO/LUMO. | derpharmachemica.com |

Stereoelectronic properties, which describe how the spatial arrangement of orbitals and electrons affects molecular properties and reactivity, can also be investigated. For example, the conformation of the propanoic acid side chain relative to the pyrazole ring in 3-(1H-Pyrazol-4-yl)propanoic acid is governed by stereoelectronic effects. Computational studies on bispyrazole-based cryptands have demonstrated the importance of weak nonbonding interactions, such as C–H/π interactions, in determining the structure and stability of host-guest complexes. nih.gov These interactions, which depend on the geometry and electronic nature of the interacting fragments, are crucial for molecular recognition. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Molecular Recognition

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comresearchgate.net By simulating the motions of atoms and molecules, MD can explore the conformational space of this compound and its derivatives, offering insights into their behavior in different environments, such as in aqueous solution. researchgate.net

These simulations are particularly valuable for understanding molecular recognition, the process by which molecules selectively bind to each other. For pyrazole derivatives designed as enzyme inhibitors, MD simulations can reveal the stability of the ligand-protein complex. nih.govnih.gov For example, simulations can show how a pyrazole derivative remains within the active site of a target kinase, maintaining key hydrogen bonds and hydrophobic interactions throughout the simulation, which confirms the stability of the binding mode predicted by docking studies. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during a simulation provides information on the stability of the complex and the flexibility of different parts of the protein, respectively. researchgate.net

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are widely used to predict the chemical reactivity and selectivity of organic molecules. researchgate.net DFT-based reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), are calculated to provide a quantitative measure of reactivity. nih.govresearchgate.net Molecular electrostatic potential (MEP) maps are another crucial tool. aip.orgtandfonline.com MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aip.org These maps are useful for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack, thus guiding the synthesis of new derivatives. aip.orgtandfonline.com For pyrazole derivatives, these computational tools can predict the most probable sites for substitution or other chemical modifications. aip.orgresearchgate.net

Molecular Docking for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. amazonaws.com This method is central to structure-based drug design, helping to screen virtual libraries of compounds and identify potential drug candidates. ijpbs.com For derivatives of this compound, docking studies can model their interaction with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. mdpi.comresearchgate.net

The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding affinity. ijpbs.comresearchgate.net Successful docking studies show that ligands fit deeply within the binding pocket, forming specific interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues. researchgate.net For example, pyrazole derivatives have been docked into the active sites of targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2), with results indicating their potential as inhibitors. researchgate.net The stability of these docked poses is often further validated using molecular dynamics simulations. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative | Protein Target (PDB ID) | Key Interaction Findings | Binding Energy (kcal/mol or kJ/mol) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | Deep binding in pocket, H-bonds | -10.09 kJ/mol | researchgate.net |

| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole | CDK2 (2VTO) | Good inhibition constant and vdW energy | -10.35 kJ/mol | researchgate.net |

| Compound 25 (Pyrazole series) | RET kinase | H-bonds with hinge region residue Ala807 | -7.14 kcal/mol | nih.gov |

| Pyrazolyl–thiazole derivatives | Various antimicrobial targets | Hydrogen bonding and π–π stacking | - | nih.gov |

| Pyrazole-carboxamides | hCA I & hCA II | Showed better interactions than reference inhibitor | - | nih.gov |

Identification of Putative Biological Targets and Binding Modes

Computational methods, particularly molecular docking, are instrumental in identifying the putative biological targets of novel compounds. For pyrazole derivatives, a class of compounds known for their diverse pharmacological activities, in silico studies have explored a wide range of potential protein targets. These studies often involve docking a library of pyrazole derivatives against the crystal structures of various enzymes and receptors to predict their binding affinities and modes.

Derivatives of the pyrazole scaffold have been investigated for their potential to interact with several key protein families implicated in various diseases. For instance, computational screenings have identified potential interactions with protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com Molecular docking studies have explored the binding of pyrazole derivatives to the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Furthermore, computational analyses have suggested that pyrazole derivatives may target enzymes involved in cancer progression, such as Collapsin Response Mediator Protein 2 (CRMP2), C-RAF, Cytochrome P450 Family 17 (CYP17), and Histone Deacetylases (HDAC). nih.gov In the context of infectious diseases, pyrazole derivatives have been computationally evaluated as inhibitors of enzymes from pathogens like Mycobacterium tuberculosis (e.g., CYP121A1) and Trypanosoma cruzi (e.g., cruzipain). nih.govnih.gov

The binding modes identified through these computational studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole core or its substituents and the amino acid residues within the active site of the target protein. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the planar ring system can engage in π-π stacking interactions with aromatic residues of the protein.

Table 1: Putative Biological Targets of Pyrazole Derivatives Identified Through Computational Studies

| Target Protein/Enzyme | Therapeutic Area | Computational Method | Reference |

|---|---|---|---|

| Protein Kinases (VEGFR, Aurora A, CDK2) | Cancer | Molecular Docking | nih.gov |

| CRMP2, C-RAF, CYP17, HDAC | Cancer | Molecular Docking | nih.gov |

| RET Kinase | Cancer | Molecular Docking, MD Simulations | nih.gov |

| Carbonic Anhydrase | Various | Molecular Docking | nih.gov |

| Mycobacterium tuberculosis CYP121A1 | Infectious Disease | Molecular Docking | nih.gov |

| Trypanosoma cruzi Cruzipain | Infectious Disease | Molecular Docking | nih.gov |

| Toxoplasma gondii TgCDPK1 | Infectious Disease | Molecular Docking, 3D-QSAR | rsc.org |

| Human Mitochondrial Branched Chain Aminotransferase | Neurological Disorders | Molecular Docking | researchgate.net |

Analysis of Protein-Ligand Interactions and Binding Affinities

Following the initial identification of putative targets, a more detailed analysis of the protein-ligand interactions and the prediction of binding affinities are performed. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of a protein-ligand complex over time, providing a more realistic representation of the interactions in a biological environment.

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of nanoseconds, researchers can observe whether the key interactions are maintained. For instance, MD simulations of pyrazole derivatives complexed with their target proteins have been used to analyze the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation. nih.gov

The analysis of protein-ligand interactions for pyrazole derivatives often highlights the importance of specific substitutions on the pyrazole ring. The nature and position of these substituents can significantly influence the binding affinity and selectivity for a particular target. Computational studies allow for the systematic exploration of these structural modifications to design more potent and selective inhibitors. mdpi.com

Table 2: Computational Methods for Analyzing Protein-Ligand Interactions and Binding Affinities of Pyrazole Derivatives

| Computational Method | Purpose | Key Information Obtained |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein. | Binding pose, key interacting residues, initial binding energy score. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Stability of the protein-ligand complex, conformational changes, persistence of interactions. |

| MM/PBSA | Calculates the binding free energy of a ligand to a protein. | Quantitative prediction of binding affinity, energetic contributions of different interactions. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net In the context of drug discovery, a related approach, Quantitative Structure-Activity Relationship (QSAR), is used to correlate chemical structure with biological activity.

The fundamental principle of QSPR/QSAR is that the properties or biological activity of a molecule are a function of its molecular structure. By quantifying structural features using molecular descriptors, it is possible to build predictive models. These descriptors can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area).

Once a set of descriptors is calculated for a series of compounds with known properties, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a mathematical model. The predictive power of the model is then validated using internal and external validation techniques.

For pyrazole derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, such as their anti-inflammatory effects as COX-2 inhibitors. nih.gov For instance, a 3D-QSAR study on pyrazole derivatives as RET kinase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent derivatives.

While specific QSPR studies on this compound are not extensively reported, the general principles of QSPR can be applied to predict its physicochemical properties, such as solubility, lipophilicity (logP), and melting point, based on its structural features. Such predictions are valuable in the early stages of drug development for assessing the "drug-likeness" of a compound.

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|